N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-11(2)14(3,10-15)16-13(19)8-17-6-4-12(9-18)5-7-17/h11-12,18H,4-9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFTYKPZHBOLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCC(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanogen bromide (BrCN) under basic conditions.
Introduction of the piperidine ring: This step involves the reaction of the intermediate with piperidine in the presence of a suitable catalyst.
Addition of the hydroxymethyl group: This can be done through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the piperidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
The compound shares structural motifs with several analogs reported in building block catalogs and patents. Key differences lie in the substituents attached to the acetamide core, which influence molecular weight, polarity, and hypothetical bioactivity. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations:
- Hydrophilicity : The hydroxymethyl-piperidine group in the target compound likely confers higher aqueous solubility compared to lipophilic substituents like benzyl (308.85 g/mol, ) or fluorophenyl (263.31 g/mol, ).
- Electronic Effects: The cyano group in the dimethylpropyl moiety (common across analogs) may enhance metabolic stability by resisting oxidative degradation.
- Steric Influence : Bulky substituents like benzyl-piperidine () or pyrrolopyrazine () could hinder target binding compared to the more compact hydroxymethyl-piperidine.
Hypothetical Pharmacological Implications
- Piperidine Derivatives: Piperidine rings are common in kinase inhibitors and GPCR modulators. The hydroxymethyl group may facilitate hydrogen bonding with targets, unlike non-polar groups in or .
- Fluorine and Chlorine Effects : Fluorine in and enhances electronegativity and membrane permeability, whereas chlorine in improves metabolic stability but increases molecular weight.
- Amino Substituents: The isopropylamino group in may enhance selectivity for hydrophobic binding pockets, while the 3-fluorophenylamino in could favor π-π stacking interactions.
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide is a complex organic compound notable for its potential biological activities. This compound features a cyano group and a piperidine moiety, which are often associated with various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₃₁N₃O
- Molecular Weight : 265.39 g/mol
- CAS Number : 1808463-18-4
The presence of functional groups such as the cyano group and hydroxymethyl-piperidine contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The cyano group may enhance binding affinity to certain targets, while the piperidine structure can facilitate the modulation of neurotransmitter systems. Preliminary studies suggest that this compound may act as an inhibitor of glucosylceramide synthase (GCS), which plays a role in sphingolipid metabolism.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antineoplastic Activity : Inhibitors of GCS have shown promise in treating certain cancers by modulating lipid metabolism.
- Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from apoptosis, potentially benefiting neurodegenerative disease models.
Study 1: Glucosylceramide Synthase Inhibition
A study investigating the effects of GCS inhibitors on Niemann-Pick disease models demonstrated that administration of GCS inhibitors led to improved motor function and reduced central nervous system inflammation in mice. The study highlighted that these inhibitors could alter glycosphingolipid levels, suggesting a therapeutic window for conditions characterized by lysosomal storage disorders .
Study 2: Neuroprotective Properties
In another investigation, compounds with structural similarities to this compound were tested for their neuroprotective effects in vitro. Results indicated that these compounds could reduce oxidative stress markers in neuronal cell cultures, implying potential applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine | Structure | Potential anti-cancer properties through GCS inhibition |
| N-(1-cyano-2-methylpropyl)-2-aminoacetamide | Structure | Neuroprotective effects; modulation of lipid metabolism |
Q & A
Q. What are the recommended synthetic routes for synthesizing N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
Core Formation : Preparation of the 4-(hydroxymethyl)piperidine moiety via reductive amination or hydroxylation of a piperidine precursor.
Acetamide Coupling : Reaction of the piperidine derivative with chloroacetic acid or its activated ester under basic conditions (e.g., using triethylamine) to form the acetamide backbone.
Cyanopropylation : Introduction of the 1-cyano-1,2-dimethylpropyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification involves column chromatography or recrystallization, followed by characterization via NMR and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm structural integrity, particularly the hydroxymethyl piperidine and cyano-dimethylpropyl groups.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C≡N stretch at ~2200 cm, amide C=O at ~1650 cm).
- X-ray Crystallography : For resolving molecular conformation and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
Q. How should researchers assess the solubility and stability of this compound in experimental settings?
Methodological Answer:
- Solubility Testing : Perform phase-solubility studies in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9). Use UV-Vis spectroscopy or HPLC to quantify solubility limits.
- Stability Profiling : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative by-products (e.g., cleavage of the cyano or hydroxymethyl groups) .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., varying IC50_{50}50 values across assays) be resolved?
Methodological Answer: Contradictions may arise from assay-specific conditions. To address this:
Standardize Assay Protocols : Control variables like cell line passage number, serum concentration, and incubation time.
Validate Target Engagement : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities.
Cross-Validate with Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cellular activity (e.g., Western blotting for downstream biomarkers).
Computational Modeling : Perform molecular dynamics (MD) simulations to assess how solvent effects or protein flexibility influence activity .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., PEG linkers) or modify the hydroxymethyl piperidine to improve aqueous solubility.
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the piperidine ring). Introduce deuterium or fluorine atoms to block degradation.
- Plasma Protein Binding (PPB) : Measure PPB via equilibrium dialysis and adjust substituents (e.g., reducing aromaticity) to enhance free drug concentration .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
Fragment Replacement : Systematically modify the cyano-dimethylpropyl group (e.g., replacing -CN with -CF) or the hydroxymethyl piperidine (e.g., substituting -CHOH with -COOH).
Bioisosteric Substitution : Replace the acetamide linker with sulfonamide or urea groups to improve metabolic stability.
3D-QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) to correlate electrostatic/hydrophobic fields with activity data.
Crystallographic Analysis : Resolve ligand-target co-crystal structures to identify critical hydrogen bonds or steric clashes .
Q. What experimental approaches resolve synthetic challenges, such as low yields in the final coupling step?
Methodological Answer:
- Catalyst Screening : Test coupling agents like HATU or PyBOP instead of EDCI for improved efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility.
- Microwave-Assisted Synthesis : Apply controlled microwave heating to reduce reaction time and minimize side reactions.
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry or purification protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
